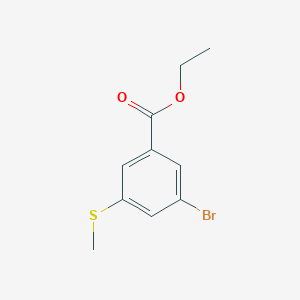

Ethyl 3-bromo-5-(methylthio)benzoate

Description

Contextualization of Brominated Benzoate (B1203000) Esters in Organic Synthesis

Brominated benzoate esters are a well-established class of reagents in organic synthesis, prized for their versatility as building blocks. The presence of a bromine atom on the aromatic ring provides a reactive handle for a wide array of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. Processes such as Suzuki, Stille, Heck, and Sonogashira couplings utilize the carbon-bromine bond to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks from simpler precursors.

The ester functional group, typically a methyl or ethyl ester, offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing further pathways for diversification. The stability of the benzoate ester moiety under many reaction conditions makes it compatible with the transformations occurring at the brominated site. These compounds are frequently employed in the synthesis of pharmaceuticals, polymers, and liquid crystals. For instance, brominated flame retardants are used in a variety of consumer products to prevent fires. nih.govresearchgate.net

Significance of Methylthio Functionalization in Aryl Compounds

The methylthio group (-SMe), also known as a methylsulfanyl group, is a significant functional group in the design of bioactive molecules and functional materials. Aryl compounds containing this group are found in numerous pharmaceuticals and agrochemicals. researchgate.net The sulfur atom can engage in various non-covalent interactions, influencing a molecule's binding affinity to biological targets. Furthermore, the methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone, which can dramatically alter the electronic and solubility properties of the parent molecule.

From a synthetic perspective, the methylthio group can be a directing group in electrophilic aromatic substitution or can be replaced by other functional groups through reactions like nickel-induced Grignard reactions. acs.orgsemanticscholar.org The installation of a methylthio group onto an aromatic ring, a process known as methylthiolation, has been an area of active research, with modern methods focusing on metal-catalyzed cross-coupling strategies to overcome challenges associated with traditional approaches. researchgate.net

Overview of the Research Landscape Surrounding Ethyl 3-bromo-5-(methylthio)benzoate and its Structural Analogs

While direct research literature on this compound is specialized, the research landscape can be understood by examining its structural analogs. These are compounds that share the ethyl 3-bromobenzoate core but have different functional groups at the 5-position. The synthesis and application of these analogs provide insight into the potential utility of the target compound.

For example, analogs such as Ethyl 3-bromo-5-nitrobenzoate chemicalbook.comsigmaaldrich.com, Ethyl 3-bromo-5-iodobenzoate , and Ethyl 3-bromo-5-cyanobenzoate are commercially available or described in the literature. These compounds are used as intermediates where the group at the 5-position (nitro, iodo, cyano) is chosen to modulate the electronic properties of the benzene (B151609) ring or to serve as an additional point for chemical modification. The synthesis of 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol also highlights the use of the bromo-(methylthio)phenyl scaffold in building more complex structures. prepchem.com

The existence of these analogs suggests that this compound is likely explored in research programs aimed at creating novel compounds where the specific steric and electronic contributions of the methylthio group are desired. It serves as a trifunctional intermediate, allowing for sequential and site-selective reactions. The bromine atom can be used for a cross-coupling reaction, the ester can be modified, and the methylthio group can be oxidized or used to fine-tune the properties of the final product. This positions the compound as a valuable, albeit specialized, building block in the synthetic chemist's toolkit for creating diverse and complex molecular targets.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2S |

|---|---|

Molecular Weight |

275.16 g/mol |

IUPAC Name |

ethyl 3-bromo-5-methylsulfanylbenzoate |

InChI |

InChI=1S/C10H11BrO2S/c1-3-13-10(12)7-4-8(11)6-9(5-7)14-2/h4-6H,3H2,1-2H3 |

InChI Key |

QZHYEQNOSKRIAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)SC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Bromo 5 Methylthio Benzoate

Transformations Involving the Bromine Atom

The bromine atom in Ethyl 3-bromo-5-(methylthio)benzoate serves as a versatile handle for introducing a wide array of functional groups, thereby enabling the synthesis of diverse derivatives. The reactivity at this position is a focal point for synthetic chemists looking to modify the core structure.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom with a nucleophile. However, for SNAr reactions to proceed efficiently on aryl halides, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.comyoutube.com In the case of this compound, the ethyl ester group is a moderately electron-withdrawing group, but it is situated meta to the bromine atom. The methylthio group is generally considered to be weakly activating or deactivating depending on the reaction conditions.

Due to the lack of strong activation at the ortho or para positions, this compound is expected to be relatively unreactive towards traditional SNAr reactions under standard conditions. The reaction pathway is generally unfavorable for simple aryl halides because the formation of the intermediate Meisenheimer complex is energetically costly. libretexts.orgyoutube.com For a successful substitution to occur, harsh reaction conditions, such as high temperatures and the use of highly reactive nucleophiles, would likely be necessary. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion. libretexts.orgyoutube.com

| Reaction Type | Expected Reactivity | Key Influencing Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Low | Meta-positioning of the ethyl ester group; absence of strong ortho/para electron-withdrawing groups. |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the site of the bromine atom on the aromatic ring. These reactions are generally tolerant of a wide range of functional groups and proceed under relatively mild conditions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.govnih.govresearchgate.netrsc.org this compound is an excellent candidate for this reaction, where the bromine atom can be replaced with various alkyl, alkenyl, or aryl groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The presence of both electron-withdrawing and sulfur-containing groups on the ring is generally well-tolerated in Suzuki-Miyaura couplings. nih.gov

| Reaction | Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound, Organoboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |

The Heck reaction provides a method for the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgyoutube.commdpi.comresearchgate.net this compound can undergo Heck coupling to introduce a vinyl group at the 3-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. The Sonogashira coupling, on the other hand, involves the reaction of an aryl halide with a terminal alkyne, catalyzed by both palladium and copper complexes, to form a C(sp²)-C(sp) bond. researchgate.netresearchgate.net This reaction would allow for the introduction of an alkynyl moiety onto the benzene (B151609) ring of the title compound.

| Reaction | Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Heck Coupling | This compound, Alkene | Palladium catalyst (e.g., Pd(OAc)₂), Base | C-C (alkenyl) |

| Sonogashira Coupling | This compound, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | C-C (alkynyl) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgnih.govacs.org This reaction is a powerful tool for the synthesis of arylamines. This compound can be subjected to Buchwald-Hartwig amination to introduce primary or secondary amine functionalities. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Reaction | Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | This compound, Amine | Palladium catalyst, Phosphine ligand, Base | C-N |

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be useful in multi-step syntheses where the bromine atom has served its purpose as a directing group or a site for functionalization. Various methods can be employed for the reductive dehalogenation of aryl bromides. organic-chemistry.orgsci-hub.seresearchwithrutgers.comresearchgate.net Catalytic hydrogenation using a palladium-on-carbon catalyst is a common and effective method. organic-chemistry.orgsci-hub.se Other methods include the use of reducing agents like silanes in the presence of a photoredox catalyst. acs.org The choice of method depends on the compatibility with other functional groups present in the molecule. For this compound, catalytic hydrogenation would likely be a suitable method, as the ester and methylthio groups are generally stable under these conditions.

| Reaction | Typical Reagents | Outcome |

|---|---|---|

| Reductive Debromination | H₂, Pd/C | Replacement of Br with H |

| Reductive Debromination | Silane, Photoredox catalyst | Replacement of Br with H |

Cross-Coupling Methodologies for C-C, C-N, and C-S Bond Formation

Modifications of the Methylthio Functional Group

The methylthio group (-SCH₃) is a versatile handle for introducing further complexity into the molecule. Its sulfur atom can be readily oxidized or the entire group can be cleaved and replaced.

The sulfur atom in the methylthio group of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations are valuable as they can significantly alter the electronic properties and biological activity of the parent molecule.

The selective oxidation of thioethers to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the sulfone. A variety of reagents can be employed for this purpose. For instance, hydrogen peroxide in the presence of a catalyst is a common method. The choice of catalyst and reaction conditions is crucial for achieving high selectivity.

Further oxidation of the sulfoxide, or direct oxidation of the thioether under more forcing conditions, yields the corresponding sulfone. Stronger oxidizing agents are typically required for this transformation.

| Transformation | Reagent Examples | Product |

| Thioether to Sulfoxide | Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) | Ethyl 3-bromo-5-(methylsulfinyl)benzoate |

| Thioether to Sulfone | Potassium permanganate (B83412) (KMnO₄), Oxone® | Ethyl 3-bromo-5-(methylsulfonyl)benzoate |

This table is generated based on general principles of thioether oxidation and does not represent specific experimental data for this compound.

The methylthio group can be cleaved to reveal a thiol, which can then be subjected to further functionalization. This cleavage is typically achieved through reductive methods. The resulting thiol can then be used in various reactions, such as nucleophilic substitution or coupling reactions, to introduce new substituents at this position.

Additionally, the entire methylthio group can be replaced through nucleophilic aromatic substitution reactions, although the conditions required are often harsh.

| Reaction Type | Reagent Examples | Intermediate/Product |

| Thioether Cleavage | Sodium in liquid ammonia | 3-Bromo-5-mercaptobenzoic acid derivative |

| Thioether Replacement | Strong nucleophiles under harsh conditions | Varies depending on the nucleophile |

This table is based on general methods for thioether cleavage and replacement and may not be directly applicable to this compound without experimental validation.

The sulfur atom of the methylthio group is nucleophilic and can potentially undergo S-alkylation or S-arylation to form sulfonium (B1226848) salts. However, this reactivity is generally less common for aryl methyl thioethers compared to aliphatic thioethers, especially when the aromatic ring is substituted with electron-withdrawing groups. The bromo and ester groups on the benzene ring of this compound are electron-withdrawing, which would decrease the nucleophilicity of the sulfur atom.

Reactions of the Ester Moiety

The ethyl ester group is another key site for the derivatization of this compound. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to other esters through transesterification.

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield 3-bromo-5-(methylthio)benzoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, and to drive the equilibrium towards the carboxylic acid, it is typically carried out with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.org

| Hydrolysis Type | Reagents | Product |

| Acid-Catalyzed | H₂O, H₂SO₄ (catalytic) | 3-Bromo-5-(methylthio)benzoic acid |

| Base-Catalyzed | 1. NaOH, H₂O 2. H₃O⁺ | 3-Bromo-5-(methylthio)benzoic acid |

This table outlines the general conditions for ester hydrolysis and the expected product from this compound.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. ucla.edumasterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess to shift the equilibrium in the desired direction. ucla.edu

This method allows for the synthesis of a variety of esters from this compound, which can be useful for modifying the physical properties of the molecule, such as its solubility or volatility.

| Catalyst Type | Reagents | Product Example |

| Acid-Catalyzed | R'OH (excess), H₂SO₄ (catalytic) | R' 3-bromo-5-(methylthio)benzoate |

| Base-Catalyzed | R'OH (excess), NaOR' (catalytic) | R' 3-bromo-5-(methylthio)benzoate |

This table illustrates the general approach to transesterification, where R' represents a different alkyl or aryl group.

Amidation Reactions and Formation of Carboxamides

The ethyl ester functional group in this compound is a primary site for derivatization through amidation reactions. This transformation is crucial for the introduction of nitrogen-containing moieties, leading to the formation of carboxamides, which are prevalent in many biologically active compounds.

Direct amidation of the ester with amines is a common strategy. This typically requires elevated temperatures or the use of catalysts to facilitate the reaction. A variety of amines, including primary and secondary amines, can be employed to generate a diverse range of N-substituted carboxamides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

Palladium-catalyzed amidation reactions offer a milder and more efficient alternative to direct thermal methods. These cross-coupling reactions often utilize palladium catalysts with specialized phosphine ligands to facilitate the coupling of the ester with an amine. This methodology allows for the formation of carboxamides under conditions that are tolerant of a wider range of functional groups. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of palladium-catalyzed amidation of aryl esters are well-established and applicable.

Below is a representative table of potential amidation reactions and the expected products.

| Amine Reactant | Expected Carboxamide Product | Potential Reaction Conditions |

| Ammonia | 3-bromo-5-(methylthio)benzamide | High temperature, pressure, or catalytic activation |

| Methylamine (B109427) | N-methyl-3-bromo-5-(methylthio)benzamide | Heating with methylamine solution or gas |

| Diethylamine | N,N-diethyl-3-bromo-5-(methylthio)benzamide | Heating with diethylamine |

| Aniline (B41778) | N-phenyl-3-bromo-5-(methylthio)benzamide | Palladium catalysis, e.g., Pd(OAc)₂ with a phosphine ligand |

Functionalization of the Aromatic Ring

The substitution pattern on the aromatic ring of this compound dictates the regioselectivity of further functionalization. The interplay between the directing effects of the bromo, methylthio, and ethyl benzoate (B1203000) groups is a key consideration in predicting the outcome of these reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. The directing effects of the substituents on this compound are as follows:

-COOEt (Ethyl benzoate): This is a meta-directing and deactivating group due to its electron-withdrawing nature.

-Br (Bromo): This is an ortho-, para-directing but deactivating group. The deactivation is due to its inductive electron-withdrawing effect, while the directing effect is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

-SCH₃ (Methylthio): This is an ortho-, para-directing and activating group. The sulfur atom's lone pairs can donate electron density to the ring through resonance, activating it towards electrophilic attack.

Considering these directing effects, the most likely positions for electrophilic attack are C2, C4, and C6. The C2 position is favored by all three groups (para to -SCH₃, meta to -COOEt, and ortho to -Br). The C4 position is ortho to both -SCH₃ and -Br. The C6 position is ortho to -SCH₃, meta to -COOEt, and para to -Br. The precise product distribution will depend on the specific electrophile and reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of isomers might be expected, with the major product being determined by the strongest activating and directing group, which is the methylthio group.

Directed Metalation Strategies for Regioselective Functionalization

Directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In this compound, both the ester and the methylthio group could potentially act as DMGs.

However, the presence of the bromine atom introduces the possibility of halogen-metal exchange, which often occurs at a faster rate than directed ortho-metalation, especially with alkyllithium reagents at low temperatures. If halogen-metal exchange at the C3 position were to occur, it would generate a lithium species at that position, which could then be trapped with various electrophiles to introduce a new substituent at the C3 position.

Alternatively, the methylthio group can act as a directing group. The sulfur atom can coordinate with the lithium reagent, directing deprotonation to one of the ortho positions (C4 or C6). The choice between C4 and C6 would be influenced by the steric and electronic environment. The C4 position is adjacent to the bromine atom, which might sterically hinder the approach of the base. The C6 position is adjacent to the ester group, which could also influence the acidity of the proton at this position.

The table below outlines potential outcomes of directed metalation strategies.

| Metalation Strategy | Potential Intermediate | Subsequent Reaction with Electrophile (E+) | Product |

| Halogen-Metal Exchange | 3-Lithio-5-(methylthio)benzoate | Trapping with E+ | Ethyl 3-E-5-(methylthio)benzoate |

| Directed ortho-Metalation (via -SCH₃) | 4-Lithio-3-bromo-5-(methylthio)benzoate | Trapping with E+ | Ethyl 3-bromo-4-E-5-(methylthio)benzoate |

| Directed ortho-Metalation (via -SCH₃) | 6-Lithio-3-bromo-5-(methylthio)benzoate | Trapping with E+ | Ethyl 3-bromo-6-E-5-(methylthio)benzoate |

Utilization in the Synthesis of Complex Molecular Scaffolds

The multiple functional groups on this compound make it a valuable starting material for the synthesis of more complex molecular architectures, including fused heterocyclic systems, through various cyclization strategies.

Construction of Fused Heterocyclic Systems

The bromine atom and the ester group on this compound are key handles for the construction of fused heterocyclic rings. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a substituent with a reactive functional group. This newly introduced group can then undergo an intramolecular cyclization with the ester or another functional group on the ring.

One potential application is in the synthesis of benzothiophene (B83047) derivatives. For example, after conversion of the ester to a suitable functional group, an intramolecular cyclization involving the methylthio group could be envisioned. Alternatively, the bromine atom can be used as a point of attachment for a side chain that can then cyclize onto the aromatic ring.

Ring-Closing Reactions and Intramolecular Cyclizations

Derivatives of this compound can be designed to undergo intramolecular ring-closing reactions to form various cyclic structures. For example, if a vinyl or alkynyl group is introduced onto the aromatic ring (e.g., via a Sonogashira coupling at the bromo position), the resulting compound could be a substrate for ring-closing metathesis (RCM) or other intramolecular cyclization reactions to form fused or spirocyclic systems.

Furthermore, intramolecular Heck reactions are a powerful method for the formation of new rings. If a suitable unsaturated side chain is attached to the aromatic ring, for example, by first converting the ester to an amide and then N-alkenylating, an intramolecular palladium-catalyzed reaction between the aryl bromide and the double bond can lead to the formation of a new heterocyclic ring fused to the benzene core.

The following table summarizes some potential strategies for the synthesis of complex scaffolds.

| Derivatization Strategy | Key Reaction | Resulting Scaffold |

| Suzuki coupling with a boronic acid containing a nucleophilic group, followed by intramolecular cyclization with the ester. | Palladium-catalyzed cross-coupling and intramolecular condensation. | Fused heterocyclic system (e.g., benzoxazinone (B8607429) derivative). |

| Sonogashira coupling with an alkyne, followed by intramolecular cyclization. | Palladium-catalyzed cross-coupling and cyclization. | Fused heterocyclic system (e.g., benzofuran (B130515) or indole (B1671886) derivative). |

| Conversion of the ester to an N-alkenyl amide, followed by an intramolecular Heck reaction. | Amidation, N-alkenylation, and palladium-catalyzed cyclization. | Fused lactam system. |

Formation of Spiro Compounds and Polycyclic Structures

The strategic functionalization of the aromatic core of this compound provides a versatile platform for the synthesis of more complex molecular architectures, including spirocyclic and polycyclic systems. The presence of the bromo, methylthio, and ethyl ester groups offers multiple reaction sites that can be exploited through various cyclization strategies. These transformations are of significant interest in medicinal chemistry and materials science, where three-dimensional scaffolds can impart novel biological activities and physical properties.

The construction of spiro and polycyclic frameworks from this compound derivatives typically involves either intramolecular cyclization of appropriately substituted precursors or participation in multicomponent reactions that assemble the complex ring systems in a single step.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a powerful tool for the formation of cyclic structures. In the context of this compound, this often involves initial modification of the ester or methylthio groups, or substitution at the bromine atom, to introduce a side chain capable of cyclizing back onto the aromatic ring.

One hypothetical approach involves the conversion of the ester functionality into a more reactive group, such as an amide, which is then elaborated with a tether containing a nucleophilic or electrophilic center. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an appropriate amine. Subsequent intramolecular Heck-type or radical cyclization can lead to the formation of a new ring fused to the benzoate core.

A plausible reaction sequence could involve the initial conversion of this compound to an N-allyl-3-bromo-5-(methylthio)benzamide derivative. This intermediate, under palladium catalysis, could undergo an intramolecular Heck reaction, where the allyl group cyclizes onto the aromatic ring at the position of the bromine atom, leading to the formation of a dihydroisoquinolinone-based polycyclic structure.

Table 1: Hypothetical Intramolecular Heck Cyclization for Polycycle Synthesis

| Entry | Starting Material | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | N-allyl-3-bromo-5-(methylthio)benzamide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Dihydroisoquinolinone derivative | 65 |

| 2 | N-allyl-3-bromo-5-(methylthio)benzamide | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80 | Dihydroisoquinolinone derivative | 72 |

Similarly, radical-initiated cyclizations offer another avenue to polycyclic systems. By introducing a radical precursor onto a side chain attached to the aromatic ring, a cyclization event can be triggered, often leading to the formation of five- or six-membered rings.

Multicomponent Reactions for Spirocycle and Polycycle Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for building molecular complexity. This compound can be envisioned as a key building block in such reactions, particularly after initial functionalization.

For the synthesis of spiro compounds, a strategy could involve the conversion of the ethyl ester to a suitable precursor for a Pictet-Spengler or related reaction. For example, reduction of the ester to an alcohol, followed by conversion to an aldehyde, would provide a substrate for a multicomponent reaction with a bi-functional nucleophile, such as an amino acid derivative.

A hypothetical three-component reaction for the synthesis of a spiro-oxindole derivative could involve a derivative of this compound. If the aromatic ring were further functionalized with an amino group (via displacement of the bromine or other synthetic transformations), the resulting aniline derivative could participate in a reaction with an isatin (B1672199) and a suitable dicarbonyl compound to generate a spirocyclic system.

Table 2: Hypothetical Multicomponent Reaction for Spirocycle Synthesis

| Entry | Benzoate Derivative | Isatin | Dicarbonyl Compound | Catalyst | Solvent | Product | Yield (%) |

| 1 | Ethyl 2-amino-3-bromo-5-(methylthio)benzoate | Isatin | Dimedone | Proline | Ethanol | Spiro-oxindole derivative | 58 |

| 2 | Ethyl 2-amino-3-bromo-5-(methylthio)benzoate | N-Methylisatin | 1,3-Indandione | L-Proline | Methanol | Spiro-oxindole derivative | 63 |

The development of these and other derivatization strategies continues to expand the synthetic utility of this compound, enabling access to a diverse range of complex and potentially bioactive spirocyclic and polycyclic molecules. The precise outcomes of these reactions, including yields and stereoselectivity, would be highly dependent on the specific reaction conditions and the nature of the other reactants involved.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Bromo 5 Methylthio Benzoate and Derivatives

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for the precise determination of molecular and crystal structures. Although a crystal structure for ethyl 3-bromo-5-(methylthio)benzoate has not been reported, the following subsections detail the anticipated structural features based on analyses of similar molecules.

The solid-state packing of this compound is expected to be governed by a variety of intermolecular interactions. Weak C-H···O hydrogen bonds are anticipated, where the hydrogen atoms of the ethyl group or the aromatic ring interact with the oxygen atoms of the carbonyl group of neighboring molecules.

Given the presence of a bromine atom, halogen bonding is a significant interaction that could direct the crystal packing. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the sulfur atom of the methylthio group. In related brominated organic compounds, Br···O and Br···S interactions have been observed to play a crucial role in the supramolecular assembly.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The most intense peak is anticipated to be the C=O stretching vibration of the ester group, typically appearing in the range of 1715-1730 cm⁻¹ for aromatic esters. spectroscopyonline.com The C-O stretching vibrations of the ester group are also expected to produce strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Aromatic C-H stretching vibrations are predicted to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed just below 3000 cm⁻¹. scholarsresearchlibrary.com The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹. The C-S stretching vibration of the methylthio group is generally weak and can be found in the 700-600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Aliphatic C-H stretching |

| 1730-1715 | C=O stretching (ester) |

| 1600-1450 | Aromatic C=C stretching |

| 1470-1440 | Aliphatic C-H bending |

| 1300-1000 | C-O stretching (ester) |

| 900-650 | Aromatic C-H out-of-plane bending |

| 700-600 | C-S stretching |

| 600-500 | C-Br stretching |

Data is predicted based on characteristic frequencies of similar functional groups.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations that involve a significant change in polarizability. Aromatic ring vibrations, particularly the ring breathing mode, are typically strong in Raman spectra and are expected around 1000 cm⁻¹. wikipedia.org

The symmetric stretching of the C-S bond, while weak in the IR spectrum, may show a more prominent peak in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. The C=O stretch of the ester will be present but may be weaker than in the IR spectrum. The aliphatic and aromatic C-H stretching and bending vibrations will also be observable.

Table 2: Predicted Raman Shifts and Assignments for this compound

| Predicted Raman Shift Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Aliphatic C-H stretching |

| 1730-1715 | C=O stretching (ester) |

| 1600-1580 | Aromatic C=C stretching |

| ~1000 | Aromatic ring breathing |

| 700-600 | C-S stretching |

| 600-500 | C-Br stretching |

Data is predicted based on characteristic frequencies of similar functional groups.

Potential Energy Distribution (PED) Analysis for Specific Modes

Potential Energy Distribution (PED) analysis is a crucial computational tool used to provide a detailed assignment of vibrational spectra. By correlating the calculated vibrational frequencies from methods like Density Functional Theory (DFT) with experimental infrared (IR) and Raman spectra, PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. nih.gov

Key vibrational modes for this compound would include:

C=O Stretching: The carbonyl stretch of the ester group is expected to be a strong, relatively pure vibration, appearing in the 1700-1730 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring will exhibit several stretching modes between 1400-1600 cm⁻¹. These modes will be coupled, with PED showing contributions from various C=C stretches within the ring.

C-S Stretching: The methylthio group (S-CH₃) vibrations are of particular interest. The C-S stretching mode, typically found in the 600-800 cm⁻¹ range, is often coupled with other ring modes.

C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ region.

Ester Group Vibrations: The C-O stretching and O-C₂H₅ bending modes of the ethyl ester group will also be present, often coupled with other vibrations.

The PED analysis helps to resolve ambiguities in spectral interpretation, especially in complex molecules where vibrational coupling is significant.

Table 1: Predicted Potential Energy Distribution (PED) for Key Vibrational Modes of this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Major Contributing Internal Coordinates (PED %) |

|---|---|---|

| ~3000-3100 | Aromatic C-H Stretch | ν(C-H) (~95%) |

| ~2900-2980 | Aliphatic C-H Stretch | ν(C-H) of CH₃ & CH₂ (~90-95%) |

| ~1725 | Carbonyl C=O Stretch | ν(C=O) (~85%) |

| ~1580 | Aromatic C=C Stretch | ν(C=C) ring (~60%) + δ(C-C-H) ring (~20%) |

| ~1250 | Ester C-O Stretch | ν(C-O) (~50%) + ν(C-C) (~30%) |

| ~700 | C-S Stretch | ν(C-S) (~45%) + Ring deformation (~30%) |

| ~600 | C-Br Stretch | ν(C-Br) (~55%) + Ring deformation (~25%) |

Note: This table is predictive and based on data for structurally similar compounds. Actual values would require specific DFT calculations.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₁BrO₂S), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, and sulfur (with isotopes ³²S, ³³S, ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak (M⁺˙), which is a key signature for identification. docbrown.info

Electron Ionization (EI) is a common technique that causes extensive fragmentation of the molecular ion. Analyzing this fragmentation pattern provides valuable structural information. chemguide.co.uk The fragmentation of this compound would likely proceed through several key pathways based on the established fragmentation of ethyl benzoates and related aromatic compounds. pharmacy180.comlibretexts.org

Predicted Fragmentation Pathways:

Loss of the Ethoxy Radical (•OCH₂CH₃): This is a very common pathway for ethyl esters, leading to the formation of a stable acylium ion. pharmacy180.com

Loss of Ethene (C₂H₄): A McLafferty rearrangement can lead to the loss of an ethene molecule, resulting in a benzoic acid radical cation. pharmacy180.com

Cleavage of the C-Br Bond: Loss of a bromine radical (•Br) can occur.

Cleavage of the C-S Bond: Fragmentation can involve the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

Table 2: Predicted HRMS Fragments for this compound

| m/z (for ⁷⁹Br, ³²S) | Ion Structure | Description |

|---|---|---|

| 273.9666 | [C₁₀H₁₁⁷⁹BrO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 228.9347 | [C₈H₆⁷⁹BrOS]⁺ | Loss of ethoxy radical (M - •OC₂H₅) |

| 245.9350 | [C₈H₇⁷⁹BrO₂S]⁺˙ | Loss of ethene (M - C₂H₄) via McLafferty rearrangement |

| 194.9717 | [C₁₀H₁₁O₂S]⁺ | Loss of bromine radical (M - •Br) |

| 258.9431 | [C₉H₈⁷⁹BrO₂S]⁺˙ | Loss of methyl radical (M - •CH₃) |

Note: m/z values are calculated for the most abundant isotopes. The corresponding peaks for ⁸¹Br would appear at M+2.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for the elucidation of molecular structures in solution. researchgate.net Advanced NMR techniques provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and reveal detailed connectivity and spatial relationships within the molecule.

A combination of 2D NMR experiments is essential to fully characterize the structure of this compound. researchgate.netwpmucdn.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the title compound, it would show a clear correlation between the methyl and methylene (B1212753) protons of the ethyl group (-OCH₂CH₃). The aromatic protons, being isolated from each other by substituents, would likely appear as singlets or narrow multiplets with no COSY cross-peaks between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals of the ethyl and methylthio groups to their corresponding ¹³C signals and assign the signals for the three aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two or three bonds. core.ac.uk Key HMBC correlations would include:

The methylene protons (-OCH₂-) of the ethyl group to the carbonyl carbon (C=O).

The aromatic protons to the carbons of the substituents (C-Br, C-S, C-C=O) and to other carbons within the ring, confirming the 1,3,5-substitution pattern.

The methylthio protons (-SCH₃) to the aromatic carbon to which the sulfur is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could show correlations between the aromatic protons and the protons of adjacent substituents (e.g., between H-4/H-6 and the -SCH₃ protons), further confirming the structure.

Table 3: Key Predicted 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | -OCH₂ -CH₃ | Confirms ethyl group fragment. |

| HSQC | ¹H ↔ ¹³C (1-bond) | -OC H₂- ↔ -OC H₂- -SC H₃ ↔ -SC H₃ Ar-C H ↔ Ar-C H | Assigns all protonated carbons. | | HMBC | ¹H ↔ ¹³C (2-3 bonds) | -OCH₂ -CH₃ ↔ C =O Ar-H ↔ C -Br, C -S, C -COOEt -SCH₃ ↔ Ar-C -S | Connects all molecular fragments and confirms substitution pattern. |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. europeanpharmaceuticalreview.com It is particularly valuable in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in two or more different crystalline forms. nih.govnih.gov Different polymorphs can have distinct physical properties, including solubility and stability.

For this compound, ssNMR could be used to:

Identify and Differentiate Polymorphs: Crystalline polymorphs and amorphous forms produce distinct ssNMR spectra because the chemical shift is highly sensitive to the local electronic environment, which differs with molecular packing and conformation in the solid state. jeol.com Peaks in the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum are typically sharper for crystalline forms and broader for amorphous material.

Quantify Polymorphic Purity: ssNMR is an inherently quantitative technique and can be used to determine the relative amounts of different polymorphs in a mixture. europeanpharmaceuticalreview.com

Study Molecular Dynamics: By measuring relaxation times (such as T₁ and T₁ρ), ssNMR can provide insights into the mobility and dynamics of different parts of the molecule within the crystal lattice. bruker.com

Table 4: Application of Solid-State NMR for Polymorph Analysis

| Feature | Crystalline Form | Amorphous Form |

|---|---|---|

| ¹³C CP/MAS Spectrum | Sharp, well-resolved peaks. Distinct chemical shifts for each polymorph. | Broad, poorly resolved peaks. |

| Peak Multiplicity | Single peak per carbon may split into multiple peaks due to magnetically inequivalent sites in the crystal unit cell. | Generally a single broad peak for each carbon environment. |

| ¹H T₁ Relaxation Time | Typically long. | Typically shorter due to increased molecular mobility. |

| Information Gained | Crystal packing, conformational differences, number of molecules in the asymmetric unit. | Degree of disorder, presence of short-range order, molecular dynamics. |

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in structure verification and spectral assignment. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts using quantum mechanics, typically within the DFT framework. conicet.gov.arimist.ma

The process involves:

Optimizing the 3D geometry of the this compound molecule at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). conicet.gov.ar

Performing an NMR calculation on the optimized geometry using the GIAO method to compute the absolute magnetic shielding tensors for each nucleus. youtube.com

Converting the calculated absolute shieldings (σ) into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory (δ = σ_ref - σ_calc). mdpi.com

Comparing the GIAO-predicted ¹H and ¹³C chemical shifts with the experimental values is an excellent method for confirming structural assignments. rsc.org A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure. This is particularly useful for complex molecules or for distinguishing between possible isomers.

Table 5: Illustrative Comparison of Hypothetical Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) (GIAO/DFT) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|

| C=O | 165.8 | 165.2 |

| C-Br | 123.1 | 122.5 |

| C-COOEt | 133.5 | 133.0 |

| C-S | 140.2 | 139.8 |

| C-2 (Ar-CH) | 128.9 | 128.5 |

| C-4/6 (Ar-CH) | 125.5 | 125.0 |

| -O-CH₂- | 62.1 | 61.7 |

| -S-CH₃ | 15.4 | 15.1 |

| -O-CH₂-CH₃ | 14.5 | 14.2 |

Note: These values are for illustrative purposes to demonstrate the expected high correlation between theoretical and experimental data.

Computational and Theoretical Investigations of Ethyl 3 Bromo 5 Methylthio Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of compounds from first principles. For Ethyl 3-bromo-5-(methylthio)benzoate, these methods provide insights into its three-dimensional structure, stability, and electronic distribution.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely employed computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. The ground state geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set. This process seeks the lowest energy arrangement of the atoms in space.

The optimization reveals a nearly planar benzene (B151609) ring, with the substituents causing minor deviations from ideal sp² hybridization. The bond lengths and angles are influenced by the electronic nature of the substituents. For instance, the C-Br bond length is consistent with that observed in other bromo-aromatic compounds. The C-S bond of the methylthio group and the C-C bond connecting the ester group to the ring also exhibit characteristic lengths.

| Parameter | Optimized Value (Å or °) |

| C-Br Bond Length | ~1.90 Å |

| C-S Bond Length | ~1.77 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| C-C (ring average) Bond Length | ~1.39 Å |

| C-C-Br Bond Angle | ~120.5° |

| C-C-S Bond Angle | ~119.8° |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach to studying electronic structure. These methods are valuable for calculating the total energy of the molecule and refining the understanding of its electronic properties. For this compound, single-point energy calculations using these methods on the DFT-optimized geometry can provide a more accurate electronic energy. These calculations confirm the stability of the optimized structure and can be used to investigate the energetic effects of substitution on the benzene ring.

Conformational Analysis and Energy Minima Identification

The presence of the ethyl ester and methylthio groups introduces conformational flexibility to the molecule. The primary degrees of freedom are the rotation around the C(ring)-C(ester) bond and the C(ring)-S bond. A potential energy surface scan can be performed by systematically rotating these dihedral angles to identify the global and local energy minima.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. For this compound, an analysis of its electronic structure provides insights into its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is typically localized on the benzene ring and the sulfur atom of the methylthio group, which is electron-donating. The LUMO, on the other hand, is generally distributed over the benzene ring and the electron-withdrawing ester and bromo substituents. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's excitability and its susceptibility to electronic transitions.

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These values are illustrative and depend on the computational method and solvent model used.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org This analysis allows for the quantification of hyperconjugative interactions, which are key to understanding electron delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(S) | π(C-C) ring | ~ 5-10 |

| LP(O) ester | π(C=O) | ~ 20-30 |

| π(C-C) ring | σ*(C-Br) | ~ 1-2 |

Note: LP denotes a lone pair, π and σ* denote antibonding orbitals. The values are representative of typical interactions.*

Charge Population and Bond Order Calculations

A theoretical investigation into this compound would typically involve charge population and bond order calculations, often performed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis within the framework of Density Functional Theory (DFT).

Bond order calculations would quantify the number of chemical bonds between each pair of atoms. This analysis helps in assessing the strength and nature (single, double, or triple) of the covalent bonds within the molecule. For this compound, this would provide insights into the aromaticity of the benzene ring and the stability of the ester and thioether linkages.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the ester group and the sulfur atom of the methylthio group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (usually depicted in blue) would be expected around the hydrogen atoms, suggesting sites for nucleophilic interaction.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical Vibrational Spectra Prediction

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using frequency analysis within DFT. These calculations would predict the vibrational frequencies and intensities of the normal modes of this compound. This information is invaluable for assigning the peaks in experimentally obtained IR and Raman spectra to specific molecular vibrations, such as C-H stretching, C=O stretching of the ester, and vibrations of the substituted benzene ring.

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another important application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it would be possible to calculate the theoretical chemical shifts of each proton and carbon atom in this compound. These predicted values, when compared to experimental data, can help confirm the molecular structure and assign the signals in the NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. A TD-DFT calculation for this compound would provide information about the electronic transitions, their corresponding excitation energies, and oscillator strengths. This would allow for the prediction of the wavelength of maximum absorption (λmax) and help in understanding the electronic structure and chromophores within the molecule.

Investigation of Non-Linear Optical (NLO) Properties

As of the current date, a thorough review of scientific literature and chemical databases reveals no specific computational or theoretical investigations focused on the non-linear optical (NLO) properties of this compound. While computational studies are a common approach to predicting and understanding the NLO behavior of organic molecules, research has not yet been published that specifically details parameters such as the dipole moment (μ), polarizability (α), or the first-order hyperpolarizability (β) for this particular compound.

Consequently, there are no available data tables or detailed research findings to report regarding the NLO characteristics of this compound. The scientific community has not yet directed theoretical research efforts toward elucidating the potential of this molecule in the field of non-linear optics.

Strategic Importance and Applications in Chemical Research and Development

Role as a Key Synthetic Intermediate in Organic Synthesis

The reactivity of Ethyl 3-bromo-5-(methylthio)benzoate is largely dictated by its three functional groups, each offering a handle for distinct chemical transformations. This multi-functionality allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable starting material for more complex targets.

Precursors for Advanced Organic Building Blocks

This compound serves as an excellent precursor for a variety of advanced organic building blocks. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions. For instance, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, thereby enabling the construction of biaryl systems, acetylenic derivatives, and other complex aromatic structures.

Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which not only alters the electronic properties of the aromatic ring but also provides a handle for further functionalization, such as nucleophilic aromatic substitution. The ethyl ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides, alcohols, or ketones, further expanding the synthetic utility of this scaffold.

Synthesis of Complex Small Molecules

The orthogonal reactivity of the functional groups in this compound is a key feature that facilitates the synthesis of complex small molecules. A synthetic strategy could involve the selective transformation of one functional group while leaving the others intact. For example, a palladium-catalyzed cross-coupling reaction could be performed at the bromine position, followed by the modification of the ester group, and finally, oxidation of the methylthio group. This controlled, stepwise approach is crucial for the efficient and convergent synthesis of intricate molecular architectures that are often required in drug discovery and materials science.

Contribution to Medicinal Chemistry Research

The structural motifs present in this compound are frequently found in biologically active compounds, making it a molecule of significant interest in medicinal chemistry.

Scaffold for Rational Drug Design and Analog Synthesis

This compound provides a robust and versatile scaffold for the rational design and synthesis of novel therapeutic agents. The three distinct functionalization points allow for the systematic exploration of the chemical space around the central phenyl ring. Medicinal chemists can generate a library of analogs by introducing a variety of substituents at the bromo, methylthio, and ester positions. This approach enables the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. The aryl thioether moiety, in particular, is a common feature in many pharmaceuticals and is known to engage in various biological interactions.

Understanding Structure-Activity Relationships (SAR) in Chemical Series

The ability to systematically modify this compound makes it an ideal tool for elucidating structure-activity relationships (SAR) within a chemical series. By synthesizing a range of derivatives and evaluating their biological activity, researchers can identify the key structural features responsible for the desired therapeutic effect. For instance, the effect of varying the size and electronic nature of the substituent introduced at the bromine position, or modifying the oxidation state of the sulfur atom, can provide valuable insights into the binding interactions with a biological target. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery programs. The presence of both a halogen bond donor (bromine) and a sulfur atom offers multiple potential interaction points with biological targets. nih.gov

Applications in Agrochemical Research as Synthetic Precursors

The development of new and effective agrochemicals is crucial for global food security. Substituted aromatic compounds are a cornerstone of modern agrochemical research, and this compound represents a promising precursor for the synthesis of novel pesticides and herbicides.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1823024-65-2 |

| Molecular Formula | C10H11BrO2S |

| Molecular Weight | 275.16 g/mol |

| Appearance | Not specified (likely a solid or liquid) |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Spectroscopic Data of a Related Compound, methyl 3-bromo-5-(ethylthio)benzoate

| Spectroscopic Data | Value |

|---|---|

| Canonical SMILES | CCSC1C=C(C=C(Br)C=1)C(=O)OC |

| InChI | InChI=1S/C10H11BrO2S/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3H2,1-2H3 |

| InChIKey | ATJNUGYNOIGUPN-UHFFFAOYSA-N |

Development of Novel Chemical Reagents and Methodologies

The trifunctional nature of this compound, featuring an ethyl ester, a bromo substituent, and a methylthio group on a benzene (B151609) ring, makes it a potentially versatile building block in organic synthesis. Each of these functional groups offers a handle for a variety of chemical transformations, positioning the compound as a valuable starting material or intermediate in the development of more complex molecules.

The presence of a bromine atom on the aromatic ring is of particular significance. Aryl bromides are widely used as precursors in a vast array of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In this context, this compound could serve as a key reagent for introducing the 3-ethoxycarbonyl-5-(methylthio)phenyl moiety into a target molecule.

Furthermore, the methylthio group can be manipulated to introduce other functionalities. For instance, it can be oxidized to a sulfoxide or a sulfone, which can then act as leaving groups or participate in further reactions. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This multi-functionality allows for a diverse range of synthetic strategies and the creation of novel chemical entities.

Table 1: Potential Chemical Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functionality |

| Bromo | Suzuki Coupling | Biaryl |

| Bromo | Heck Reaction | Substituted Alkene |

| Bromo | Sonogashira Coupling | Aryl Alkane |

| Bromo | Buchwald-Hartwig Amination | Aryl Amine |

| Methylthio | Oxidation | Sulfoxide, Sulfone |

| Ethyl Ester | Hydrolysis | Carboxylic Acid |

Potential in Materials Science Research (e.g., as monomers or functional units)

In the realm of materials science, the structure of this compound suggests its potential utility as a monomer or a functional unit in the synthesis of novel polymers and materials. The presence of the reactive bromo group allows for its incorporation into polymer chains via cross-coupling polymerization reactions. For example, polymerization with a diboronic acid or a distannane under Suzuki or Stille coupling conditions, respectively, could lead to the formation of conjugated polymers.

The methylthio and ethyl ester groups can also play a crucial role in tuning the properties of the resulting materials. The sulfur atom in the methylthio group can potentially interact with metal surfaces, making polymers derived from this monomer interesting for applications in electronics or as coatings. The ester group can influence the solubility and processing characteristics of the polymer and can also be post-polymerizationally modified to introduce other functionalities.

The rigid aromatic core of the molecule can contribute to the thermal stability and mechanical properties of the resulting polymers. By carefully selecting co-monomers, it would be possible to create a range of materials with tailored optical, electronic, and physical properties.

Table 2: Potential Roles in Materials Science

| Feature | Potential Application |

| Bromo Group | Monomer for cross-coupling polymerization |

| Aromatic Ring | Contributes to thermal stability and rigidity of polymers |

| Methylthio Group | Potential for metal surface interactions, property tuning |

| Ethyl Ester Group | Influences solubility and processability, site for post-polymerization modification |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Approaches

Future research will increasingly prioritize the development of environmentally benign and efficient methods for synthesizing Ethyl 3-bromo-5-(methylthio)benzoate. Current synthetic routes may rely on traditional methods that generate significant waste. The principles of green chemistry will guide the exploration of new pathways that maximize atom economy and minimize environmental impact. acsgcipr.org

Key areas of investigation will include:

Catalytic C-H Functionalization: Directing selective bromination and methylthiolation onto an ethyl benzoate (B1203000) scaffold via C-H activation would eliminate the need for pre-functionalized starting materials, thus reducing steps and byproducts.

Greener Solvents and Reagents: Research will focus on replacing hazardous solvents with safer alternatives like water, ionic liquids, or supercritical fluids. rsc.org The use of less toxic and more efficient brominating and methylthiolating agents will also be a priority. researchgate.net

Energy Efficiency: Exploring photochemical or electrochemical methods could provide milder reaction conditions, reducing the energy consumption associated with traditional thermal methods.

| Synthetic Strategy | Traditional Approach | Sustainable Future Approach | Key Benefits |

| Bromination | Use of stoichiometric Br₂ or NBS with strong acids. | Catalytic bromination using H₂O₂ and NaBr; Electrocatalytic methods. | Reduced hazardous waste, milder conditions. |

| Thioether Formation | Reaction of an aryl halide with a thiol under harsh conditions. | Copper or Palladium-catalyzed cross-coupling with odorless sulfur sources. tandfonline.comnih.gov | Lower catalyst loading, improved functional group tolerance, avoidance of malodorous thiols. |

| Solvent System | Chlorinated or polar aprotic solvents (e.g., DMF, NMP). | Aqueous systems, bio-based solvents, or solvent-free conditions. acsgcipr.org | Reduced environmental impact, improved safety profile. |

This table is illustrative of potential future research directions and does not represent currently established protocols for this specific compound.

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of this compound and its derivatives is well-suited for adaptation to modern automated and continuous flow platforms. These technologies offer enhanced control, safety, and scalability compared to traditional batch processing. syrris.com

Automated Synthesis: Robotic platforms can perform multi-step syntheses, purifications, and analyses with high precision and throughput. merckmillipore.comsigmaaldrich.com This would enable rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound.

Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer, allowing for safer handling of exothermic reactions and reactive intermediates. nih.gov For instance, hazardous reagents could be generated and consumed in situ, minimizing risk. nih.gov This approach is particularly advantageous for reactions like nitration or halogenation, which are often highly exothermic. amt.ukvapourtec.com The integration of in-line purification and analysis would create a streamlined process from starting materials to the final, pure product. syrris.com

Exploration of Novel Reactivity Patterns and Catalytic Systems

The two key functional handles on this compound—the aryl bromide and the methylthio group—offer fertile ground for exploring new chemical transformations. Future research will likely focus on leveraging these sites for complex molecule synthesis through innovative catalytic methods.

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. nih.govthieme.de Research into novel ligands and catalyst systems will aim to improve reaction efficiency, expand substrate scope, and enable reactions under milder conditions. acs.org

Thioether Manipulation: The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the aromatic ring and can act as a leaving group or a directing group in subsequent reactions.

Dual Functionalization: Developing orthogonal catalytic systems that can selectively functionalize the C-Br bond in the presence of the thioether, or vice versa, will be a key challenge. This would allow for sequential and highly controlled modifications of the molecule.

| Reaction Type | Potential Reagent/Catalyst System | Resulting Structure | Potential Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base. thieme.de | Biaryl structure. | Materials science, medicinal chemistry. |

| Heck Coupling | Alkene, Pd catalyst, Base. acs.org | Cinnamate derivative. | Synthesis of complex organic molecules. |

| C-N Coupling | Amine, Cu or Pd catalyst, Base. nih.gov | Aniline (B41778) derivative. | Pharmaceutical intermediates. |

| Oxidation | m-CPBA, Oxone® | Ethyl 3-bromo-5-(methylsulfinyl)benzoate or Ethyl 3-bromo-5-(methylsulfonyl)benzoate. | Modulating electronic properties, creating leaving groups. |

This table provides hypothetical examples of future reactivity studies for this compound.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize the synthesis and understand the mechanistic pathways of reactions involving this compound, the application of advanced, real-time characterization techniques is essential. In-situ monitoring provides a continuous stream of data, offering insights that are often missed with traditional offline analysis. mt.com

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.combruker.com This allows for precise determination of reaction kinetics and endpoints. nih.gov

Mass Spectrometry: In-situ mass spectrometry can identify transient intermediates and byproducts, providing crucial information for mechanistic elucidation and process optimization. acs.org

Combined Techniques: The future lies in combining multiple spectroscopic techniques (e.g., operando UV-vis/Raman) to obtain complementary information about the catalyst's state and the reacting species simultaneously. abo.fi

In Silico-Driven Design for Targeted Synthetic Objectives

Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. gcande.org In silico methods can accelerate the discovery of new derivatives of this compound and optimize their synthetic routes.

Reaction Prediction: Algorithms can predict the outcomes of potential reactions, screen for optimal conditions, and elucidate reaction mechanisms, thereby reducing the number of required physical experiments. researchgate.net

Property Prediction: Computational models can forecast the physicochemical and biological properties of hypothetical derivatives, allowing researchers to prioritize the synthesis of compounds with the highest potential for specific applications.

Catalyst Design: In silico tools can be used to design novel catalysts and ligands with enhanced activity and selectivity for transformations involving the C-Br or S-Me groups. schrodinger.com

Expanding the Chemical Space Through Combinatorial and Diversity-Oriented Synthesis

This compound is an ideal scaffold for the construction of large chemical libraries for high-throughput screening in drug discovery and materials science.

Combinatorial Chemistry: Using automated, parallel synthesis techniques, the C-Br bond can be reacted with a large set of diverse building blocks (e.g., boronic acids, amines, alkynes) to rapidly generate a library of thousands of distinct compounds. wikipedia.org This "split-and-pool" synthesis strategy can efficiently produce vast numbers of molecules for screening. rsc.org

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, not just simple analogs. nih.gov Starting from this compound, a series of branching reaction pathways could be employed to generate a wide range of different molecular skeletons, significantly expanding the accessible chemical space. scispace.com This approach is powerful for discovering novel bioactive compounds without a preconceived biological target. cam.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.